molecular formula C7H6ClNO2 B14852295 7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine

7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine

Cat. No.: B14852295
M. Wt: 171.58 g/mol
InChI Key: GIUGXSVQGGSBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine is a heterocyclic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol This compound features a pyridine ring fused with a dioxole ring and a chloromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine typically involves a multi-step process. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This one-pot three-component reaction is efficient and yields high amounts of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The dioxole and pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine involves its interaction with specific molecular targets. For example, in studies related to its anticonvulsant activity, the compound has been shown to interact with the GABA A receptor, influencing its thermodynamic behavior and stability . This interaction can modulate neuronal activity and reduce seizure occurrences.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine is unique due to the presence of the chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

7-(chloromethyl)-[1,3]dioxolo[4,5-b]pyridine

InChI

InChI=1S/C7H6ClNO2/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2H,3-4H2

InChI Key

GIUGXSVQGGSBGD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CN=C2O1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.